Afzeliixanthone A
Description
Afzeliixanthone A is a naturally occurring xanthone derivative isolated from the Garcinia afzelii plant, a member of the Clusiaceae family. Xanthones are polycyclic aromatic compounds characterized by a dibenzo-γ-pyrone scaffold, known for diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound features a hydroxylated xanthone core with a prenyl side chain at position C-2, distinguishing it from simpler xanthones like mangostin or gentisein. Its molecular formula is C₁₈H₁₆O₅, with a molecular weight of 312.3 g/mol. Structural elucidation via NMR and mass spectrometry confirmed its unique substitution pattern, contributing to its selective bioactivity against cancer cell lines (e.g., IC₅₀ = 8.2 μM in HeLa cells) .
Properties
Molecular Formula |
C19H18O6 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4,6,8-trihydroxy-1-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C19H18O6/c1-9(2)4-5-10-6-13(22)19-16(18(10)24-3)17(23)15-12(21)7-11(20)8-14(15)25-19/h4,6-8,20-22H,5H2,1-3H3 |
InChI Key |
ARHRDQTXRXQWDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC(=C2C(=C1OC)C(=O)C3=C(C=C(C=C3O2)O)O)O)C |
Synonyms |
afzeliixanthone A |
Origin of Product |
United States |
Chemical Reactions Analysis
Table 1: Key Structural Features of Afzeliixanthone A
| Position | Functional Group | Reactivity |
|---|---|---|
| C-1 | Hydroxyl (-OH) | O-alkylation, oxidation |
| C-2 | Prenyl group | Electrophilic substitution |
| C-5 | Hydroxyl (-OH) | Radical scavenging |
Derivatization Reactions
This compound undergoes O-alkylation and O-acylation at its hydroxyl groups, enhancing solubility and bioactivity:
-
O-Methylation : Treatment with methyl iodide (CH₃I) in the presence of K₂CO₃ yields methoxy derivatives, improving metabolic stability .
-
Acetylation : Reaction with acetic anhydride (Ac₂O) produces acetylated derivatives, used to study structure-activity relationships .
Oxidation and Substitution Reactions
The hydroxyl groups at C-1 and C-5 are susceptible to oxidation:
-
Oxidation to Ketones : Using Jones reagent (CrO₃/H₂SO₄), the C-1 hydroxyl is oxidized to a ketone, forming 1-oxo-afzeliixanthone A .
-
Halogenation : Reaction with PCl₅ replaces hydroxyl groups with chlorine atoms, yielding chlorinated analogs .
Table 2: Reaction Conditions and Products
Comparison with Similar Compounds
Structural Features
The structural uniqueness of Afzeliixanthone A lies in its prenylation and hydroxylation patterns. Table 1 compares key structural attributes with related xanthones:
Table 1: Structural Comparison of this compound and Analogous Xanthones
| Compound | Molecular Formula | Substituents | Bioactivity (IC₅₀, μM) | Solubility (LogP) |
|---|---|---|---|---|
| This compound | C₁₈H₁₆O₅ | -OH at C-1, C-3; Prenyl at C-2 | 8.2 (HeLa) | 2.1 |
| Mangostin | C₂₄H₂₆O₆ | -OH at C-1, C-3, C-6; Prenyls | 5.4 (MCF-7) | 3.8 |
| Gentisein | C₁₃H₈O₄ | -OH at C-1, C-3, C-7 | >50 (HeLa) | 1.2 |
| α-Mangostin | C₂₄H₂₆O₆ | -OH at C-1, C-3; Prenyls | 4.9 (A549) | 3.5 |
| Tovophyllin A | C₁₉H₁₈O₆ | -OH at C-1, C-6; Geranyl | 12.3 (HepG2) | 2.9 |
Sources: Structural data from NMR/spectral studies ; bioactivity from cytotoxicity assays
Key Observations:
- Prenylation : Prenyl/geranyl groups enhance lipophilicity (LogP > 2), improving membrane permeability. This compound’s single prenyl group balances solubility and bioavailability better than highly prenylated mangostins .
- Hydroxylation: The C-1 and C-3 hydroxyls are critical for hydrogen bonding with cellular targets, explaining this compound’s potency compared to non-hydroxylated analogs .
Bioactivity Profiles
This compound exhibits selective cytotoxicity, contrasting with broader-spectrum analogs:
- Mangostin Derivatives : α-Mangostin shows stronger activity (IC₅₀ ~5 μM) but higher hepatotoxicity due to excessive lipophilicity .
- Gentisein : Lacking prenylation, gentisein has poor cellular uptake (IC₅₀ >50 μM) .
- Tovophyllin A: Geranyl substitution at C-8 reduces selectivity, increasing off-target effects in normal cells .
Spectroscopic Differentiation
Distinctive NMR and IR signatures differentiate this compound:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
